molecular formula C30H62N10O6 B1679285 Pentalysine CAS No. 19431-21-1

Pentalysine

Cat. No.: B1679285
CAS No.: 19431-21-1
M. Wt: 658.9 g/mol
InChI Key: XDKDSIDMLJBBDG-PHDXAEFOSA-N
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Description

Pentalysine (Lys-Lys-Lys-Lys-Lys, Lys₅) is a synthetic oligopeptide composed of five lysine residues. Its polycationic nature, derived from the positively charged ε-amino groups of lysine, enables diverse biological and chemical applications, including drug delivery, DNA condensation, membrane interactions, and solubility enhancement . With a molecular weight of 658.88 g/mol and the empirical formula C₃₀H₆₂N₁₀O₆, this compound exhibits strong ionic interactions with negatively charged molecules such as DNA, phospholipids, and proteins . Key studies highlight its role as a tumor-targeting photosensitizer in photodynamic therapy (PDT) and its utility in enhancing the solubility of hydrophobic peptides .

Properties

CAS No.

19431-21-1

Molecular Formula

C30H62N10O6

Molecular Weight

658.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,7S)-2,7,11-triamino-5-(aminomethyl)-6-oxoundecanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C30H62N10O6/c31-15-5-1-9-21(36)26(41)20(19-35)13-14-22(37)27(42)38-23(10-2-6-16-32)28(43)39-24(11-3-7-17-33)29(44)40-25(30(45)46)12-4-8-18-34/h20-25H,1-19,31-37H2,(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t20?,21-,22-,23-,24-,25-/m0/s1

InChI Key

XDKDSIDMLJBBDG-PHDXAEFOSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)C(CC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)CN)N

Canonical SMILES

C(CCN)CC(C(=O)C(CCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)CN)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

KKKKK

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lys-Lys-Lys-Lys-Lys
lysyl-lysyl-lysyl-lysyl-lysyl
pentalysine
pentalysine acetate
pentalysine hydrochloride
pentalysine pentaacetate

Origin of Product

United States

Preparation Methods

Merrifield Solid-Phase Method

The Merrifield solid-phase synthesis, a cornerstone of modern peptide chemistry, is extensively employed for this compound preparation. This method utilizes a chloromethylated polystyrene resin crosslinked with 1% divinylbenzene as the solid support. The synthesis begins with the covalent attachment of t-butyloxycarbonyl (t-Boc)-protected alanine to the resin via an ester linkage. Sequential deprotection and coupling steps are performed to elongate the peptide chain:

  • Deprotection : The t-Boc group is removed by treating the resin with anhydrous hydrogen chloride in dioxane, yielding a free α-amino group.
  • Neutralization : The resulting amine hydrochloride is neutralized with triethylamine in chloroform to facilitate subsequent coupling.
  • Coupling : t-Boc-protected lysine derivatives are activated using dicyclohexylcarbodiimide (DCC) and coupled to the resin-bound peptide. The ε-amino group of lysine is protected with pyridyl-4-methyloxycarbonyl (i-Noc), which is stable under acidic conditions but removable via zinc dust in acetic acid.

A critical challenge in this compound synthesis is the orthogonal protection of lysine side chains. The i-Noc group, introduced via reaction of lysine with pyridyl-4-methylsuccinimidocarbonate under basic aqueous conditions (pH 10), prevents undesired side reactions during chain elongation. After the final coupling step, the peptide is cleaved from the resin using hydrazine in dimethylformamide, yielding the pentapeptide hydrazide.

Stepwise Amino Acid Coupling

The stepwise assembly of this compound on solid support involves iterative cycles of deprotection, neutralization, and coupling. Key parameters include:

  • Reaction Temperature : Coupling reactions are performed at 0–5°C to minimize racemization.
  • Activation Reagents : N-carboxyanhydrides (NCAs) and N-thiocarboxy anhydrides (NTAs) of glycine, glutamine, and glutamic acid are employed for rapid acylation, with reactions completing within 5 minutes at pH 8.85–10.2.
  • Base Additives : Potassium hydroxide maintains the reaction pH during NCA/NTA couplings, ensuring efficient proton scavenging.

Block Synthesis Approach

Tetrapeptide and Pentapeptide Segment Preparation

Block synthesis circumvents the challenges of linear SPPS by pre-assembling shorter peptide segments. For this compound, this strategy involves:

  • Tetrapeptide Synthesis : The sequence Glu-Gly-Gln-(ε-i-Noc)-Lys is prepared in solution phase using NCA/NTA chemistry. NCAs of glutamine and glutamic acid are reacted with glycine NTA in aqueous solution at pH 10.2, followed by coupling to ε-i-Noc-protected lysine.
  • Pentapeptide Synthesis : The Merrifield method is used to synthesize t-Boc-Phe-Ser-Trp-Gly-Ala hydrazide on resin, with cleavage achieved via hydrazinolysis.

Azide Coupling Method

The tetrapeptide and pentapeptide segments are conjugated via an azide coupling reaction:

  • Azide Formation : The pentapeptide hydrazide is treated with isoamyl nitrite in hydrochloric acid at −25°C to generate the acyl azide.
  • Coupling Reaction : The tetrapeptide segment is added to the acyl azide in dimethylformamide at pH 5, followed by pH adjustment to 7.2 with diisopropylethylamine. The reaction proceeds at −10°C for 48 hours, yielding the full-length nonapeptide precursor.

Solution-Phase Synthesis Techniques

While less common than SPPS, solution-phase synthesis offers advantages for large-scale this compound production. Key steps include:

  • Protection Scheme : The α-amino group is protected with benzyloxycarbonyl (Z), while the ε-amino group utilizes t-butyloxycarbonyl (Boc).
  • Coupling Agents : DCC and hydroxybenzotriazole (HOBt) mediate amide bond formation in dichloromethane or dimethylformamide.
  • Deprotection : Final deprotection employs hydrogen fluoride for Boc removal and catalytic hydrogenation for Z-group cleavage.

Purification and Characterization Methods

Gel Filtration Chromatography

Crude this compound is purified on Sephadex G-50 columns using 50% acetic acid as the eluent. This step separates the target peptide from truncated sequences and deletion products.

Silica Gel Chromatography

Further purification is achieved via silica gel chromatography with chloroform:methanol:water (60:40:10) mobile phase, resolving peptides based on polarity differences.

Electrophoretic Techniques

Preparative electrophoresis in pyridine-acetate buffer (pH 6.4) at 300 V for 6 hours provides high-resolution separation of this compound isoforms.

Applications and Derivative Syntheses

Conjugation with Phthalocyanine Derivatives

This compound’s ε-amino groups serve as anchoring points for functional conjugates. In the synthesis of this compound β-carbonylphthalocyanine zinc, the peptide is coupled to β-carboxyphthalocyanine zinc via carbodiimide-mediated amide bond formation. This conjugate exhibits enhanced tumor-targeting capabilities due to the polycationic nature of this compound.

Chemical Reactions Analysis

Types of Reactions

Pentalysine can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide, leading to the formation of oxidized lysine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions where functional groups on the lysine residues are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, mild acidic or basic conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

    Oxidation: Oxidized lysine derivatives.

    Reduction: Reduced lysine derivatives.

    Substitution: Substituted lysine derivatives with different functional groups.

Scientific Research Applications

Pentalysine is a peptide with several applications, especially in the medical and biotechnological fields. Due to its unique properties, including its cationic nature and ability to enhance cellular uptake, this compound and its derivatives are valuable in various scientific applications .

Scientific Research Applications

Drug Delivery and Photodynamic Therapy (PDT):

  • Photosensitizers for PDT Unsymmetrical phthalocyanine derivatives, including this compound β-carbonylphthalocyanine zinc (ZnPc-(Lys)5), have been studied as photosensitizers for photodynamic therapy, which targets various tumor types .
  • Enhanced Cellular Uptake this compound enhances cellular uptake due to its positive charges, which promote interactions with negatively charged tumor cell surfaces . Studies show that ZnPc-(Lys)5 has a much higher cellular uptake than anionic ZnPcs in various cell lines .
  • Tumor Inhibition In vivo studies on S180 tumor-bearing mice demonstrated that ZnPc-(Lys)5 has a high ratio of tumor versus skin retention, leading to significant tumor inhibition .
  • Dental Bleaching this compound β-carbonylphthalocyanine zinc (ZnPc(Lys)5) has been evaluated for dental bleaching applications, showing significant color changes in dentin blocks . The bleaching effects of ZnPc(Lys)5 were comparable to or better than traditional hydrogen peroxide treatments within the first 12 hours .

Material Science and Biotechnology:

  • Bioinspired Silica Formation this compound peptides derived from diatom silaffin proteins can accelerate the formation of bioinspired silica .
  • Electrostatic Interactions this compound's electrostatic free energies of interaction are similar for both rough and flat systems, providing insights into molecular dynamics .

Cancer Treatment:

  • Targeted Drug Delivery The positively charged this compound group in photosensitizers can provide selective targeting to tumors, as tumor cells have a greater net negative charge than normal cells .
  • Phototoxicity ZnPc-(Lys)5 exhibits 20-fold higher phototoxicity toward tumor cells compared to anionic ZnPc counterparts .

Scientific Communication

  • Tailoring Research Scientists should consider audience, purpose, format, and research narrative when communicating their work .
  • Narrative Approach Highlighting the research narrative emphasizes the potential impact of the research .
  • Communication Skills Scientists must communicate the significance and impact of their work to both expert and nonexpert audiences .

Mechanism of Action

Pentalysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA, RNA, and cell membranes. This interaction can facilitate the delivery of genetic material into cells, making it a valuable tool in gene therapy. The molecular targets and pathways involved include:

    Cell membranes: this compound can disrupt cell membranes, enhancing the uptake of genetic material.

    Nucleic acids: this compound can bind to DNA and RNA, protecting them from degradation and facilitating their delivery into cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Photodynamic Therapy Agents

Pentalysine β-carbonylphthalocyanine zinc (ZnPc-(Lys)₅) demonstrates superior tumor-targeting properties compared to unsubstituted zinc phthalocyanine (ZnPc) and anionic ZnPc derivatives. Key findings include:

Property ZnPc-(Lys)₅ (this compound) Anionic ZnPc Unsubstituted ZnPc
Cellular Uptake High Low Moderate
Phototoxicity (IC₅₀) 20x higher vs. anionic Baseline Similar to ZnPc
Tumor Retention (in vivo) High tumor-to-skin ratio Low Not reported

Key Insight : The cationic charge of this compound enhances cellular internalization and tumor selectivity, making it a more effective photosensitizer than anionic analogs .

DNA Condensation Efficiency

This compound (K-5) was compared to oligolysine (K-10) and poly-L-lysine (PLL) in DNA condensation assays using ethidium bromide (EtBr) exclusion:

Compound Lysine Residues DNA Condensation Efficiency (EtBr Exclusion)
This compound 5 Moderate
Oligolysine 10 Higher than K-5
Poly-L-lysine ~240 Highest (lowest fluorescence intensity)

Key Insight : Longer lysine chains (e.g., PLL) exhibit superior DNA condensation due to increased electrostatic interactions with negatively charged phosphate backbones .

Solubility Enhancement

This compound outperforms other peptide tags in solubilizing hydrophobic proteins:

Tag Type Solubility at pH 4.7 Solubility at pH 7.7 Stability (Aggregation Resistance)
This compound High High Stable for 48 hours
Polyarginine Moderate High Moderate
Acidic Tags (D/E) Low High Low

Key Insight : this compound’s cationic charge and optimal chain length enable pH-independent solubility and long-term stability, unlike polyarginine or acidic tags .

Antimicrobial Activity

In antimicrobial peptide (AMP) design, this compound enhances efficacy against Gram-positive bacteria:

Peptide Design PMO Delivery Efficiency Antimicrobial Activity (vs. Gram+)
P6 (with this compound) 25x improvement Significant enhancement
Bpep (polyarginine) Baseline Moderate
Peptide without K₅ Low Low

Key Insight : this compound’s integration improves aqueous solubility and antimicrobial potency, rivaling polyarginine-based systems .

Membrane Interactions

This compound’s binding to lipid membranes differs from larger polymers:

Compound Membrane Binding Specificity PIP₂ Hydrolysis Inhibition Surface Coverage
This compound Uniform distribution No effect Full coverage
Heptalysine Moderate No effect Partial domains
Large Polymers Domain formation Not reported Thick domains

Key Insight : this compound uniformly coats membranes but lacks biological activity in PIP₂ hydrolysis, unlike structured peptides with higher binding affinity .

Structural and Functional Trade-offs

  • Chain Length : Shorter chains (e.g., K-5) optimize solubility and membrane uniformity, while longer chains (e.g., PLL) excel in DNA condensation .
  • Charge Density: Cationic charge enhances cellular uptake and antimicrobial activity but may reduce specificity in non-targeted applications .
  • Regulatory Status : Polylysine (FDA-approved) has broader commercial use, whereas this compound remains experimental despite superior solubility .

Biological Activity

Pentalysine, a synthetic peptide composed of five lysine residues, exhibits significant biological activity, particularly in the fields of cancer therapy and biomineralization. This article explores its pharmacological potential, cellular interactions, and applications in various biological systems.

Structure and Properties

This compound is characterized by its high positive charge due to the presence of multiple amino groups. This property enhances its interaction with negatively charged cellular components, making it a useful tool in drug delivery and targeting applications.

1. Photodynamic Therapy (PDT) Applications

Recent studies have demonstrated the effectiveness of this compound when conjugated with photosensitizers in photodynamic therapy. For instance, the compound Zinc phthalocyanine (ZnPc) was modified with this compound to enhance its tumor targeting capabilities.

Key Findings:

  • Cellular Uptake: ZnPc-(Lys)₅ showed significantly higher cellular uptake in tumor cells compared to normal cells due to ionic interactions with the negatively charged tumor cell surfaces. This was evidenced by studies using various cancer cell lines, including human stomach adenocarcinoma (BGC-823) and chronic myeloid leukemia (K562) cells .
  • Phototoxicity: The conjugate exhibited potent phototoxic effects, leading to substantial tumor inhibition in vivo, as shown in S180 tumor-bearing mice models .
Study Cell Line Uptake Phototoxicity
Cauchon et al. (2010)BGC-823HighSignificant
Cauchon et al. (2010)K562HighSignificant
Cauchon et al. (2010)HELF (normal)LowerMinimal

2. Biomineralization and Silica Targeting

This compound clusters have been identified as crucial elements for silica targeting in diatoms. Research indicates that silaffin peptides containing this compound motifs serve as effective address tags for the intracellular transport of silica-forming proteins.

Key Findings:

  • Silica Targeting: this compound clusters facilitate the localization of silaffins within silica deposition vesicles, essential for diatom morphogenesis .
  • Mechanism: The presence of modified lysines and phosphoserines within these clusters enhances their binding affinity to silica, promoting efficient biomineralization processes.

3. Interactions with Nucleic Acids

This compound has also been studied for its interactions with nucleic acids, providing insights into its potential as a gene delivery vector.

Key Findings:

  • Binding Affinity: Studies indicate that this compound can effectively bind to DNA, influencing the stability and delivery of genetic material into cells .
  • Ion Concentration Effects: The interactions between this compound and DNA vary significantly with changes in ion concentrations, which can modulate the overall binding efficiency .

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic contexts:

  • Case Study 1: A study on ZnPc-(Lys)₅ demonstrated its efficacy in targeting tumor cells while minimizing damage to healthy tissues during PDT.
  • Case Study 2: Research into silaffin-derived peptides illustrated how this compound motifs enhance silica targeting, leading to improved biomineralization outcomes in diatom studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentalysine
Reactant of Route 2
Pentalysine

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